molecular formula C13H8BrClFNO2 B14230008 N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide CAS No. 634186-38-2

N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B14230008
CAS No.: 634186-38-2
M. Wt: 344.56 g/mol
InChI Key: AARLLRMXRWQFAR-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide is an organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine, fluorine, chlorine, and hydroxyl functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzene ring, followed by chlorination and hydroxylation. The final step involves the formation of the benzamide group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine and chlorine atoms can be reduced to form corresponding hydrogenated compounds.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-2-bromo-benzamide
  • 2-Bromo-4-fluorophenylacetonitrile
  • 2-Bromo-4-fluorophenol

Uniqueness

N-(2-Bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide is unique due to the combination of bromine, fluorine, chlorine, and hydroxyl functional groups in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

634186-38-2

Molecular Formula

C13H8BrClFNO2

Molecular Weight

344.56 g/mol

IUPAC Name

N-(2-bromo-4-fluorophenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C13H8BrClFNO2/c14-10-6-8(16)2-3-11(10)17-13(19)9-5-7(15)1-4-12(9)18/h1-6,18H,(H,17,19)

InChI Key

AARLLRMXRWQFAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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